![molecular formula C14H21NO4 B2852527 N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide CAS No. 2411305-90-1](/img/structure/B2852527.png)
N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide is a synthetic organic compound with the molecular formula C14H21NO4 and a molecular weight of 267.325 g/mol
Méthodes De Préparation
Formation of the Spirocyclic Core: This can be achieved through a ring-closing reaction, often using a cationic initiator to attack the double bond of a precursor molecule, leading to the formation of the spirocyclic structure.
Analyse Des Réactions Chimiques
N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, potentially leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide or spirocyclic positions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(2-methyl-2-{1,4,7-trioxaspiro[4
Chemistry: The compound’s unique spirocyclic structure makes it an interesting subject for studies on ring-opening polymerizations and other synthetic transformations.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Its chemical stability and reactivity may make it useful in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide exerts its effects is not well-documented. its molecular structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide can be compared with other spirocyclic compounds, such as:
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound also features a spirocyclic structure and is used in polymerization reactions.
N-Methyl-N-[2-[[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]amino]-2-oxoethyl]prop-2-enamide: This compound has a similar spirocyclic core but different functional groups, leading to distinct chemical properties.
The uniqueness of N-(2-methyl-2-{1,4,7-trioxaspiro[4
Propriétés
IUPAC Name |
N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-4-5-12(16)15-9-13(2,3)11-8-17-10-14(11)18-6-7-19-14/h11H,6-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMQPERLYTWXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C)(C)C1COCC12OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
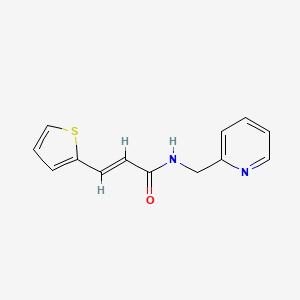

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-hydrazino-6-(trifluoromethyl)-2(1H)-quinoxalinone](/img/structure/B2852448.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2852449.png)
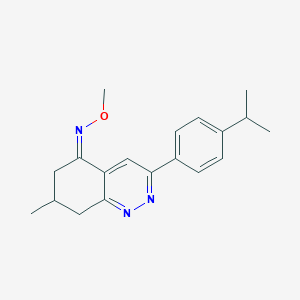
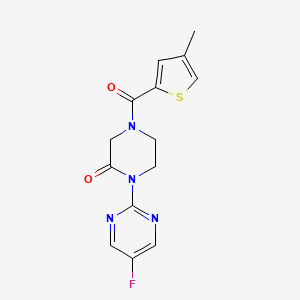

![N-(2-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2852453.png)
![3-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea](/img/structure/B2852458.png)
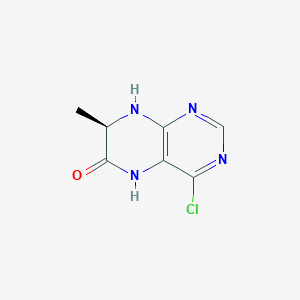

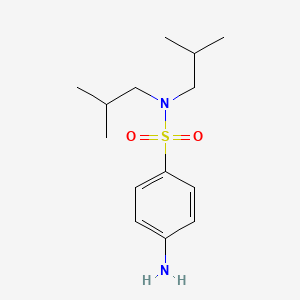
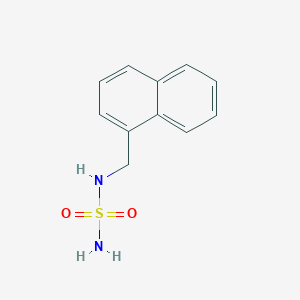
![5-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-pyridin-2-ylethyl)-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2852467.png)
